
2-Chloro-3-ethyl-6-methyl-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-ethyl-6-methyl-5-nitropyridine is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of pyridine, characterized by the presence of chloro, ethyl, methyl, and nitro substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethyl-6-methyl-5-nitropyridine typically involves the nitration of 2-Chloro-3-ethyl-6-methylpyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
2-Chloro-3-ethyl-6-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethyl and methyl groups can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or aldehydes derived from the ethyl and methyl groups.
科学的研究の応用
2-Chloro-3-ethyl-6-methyl-5-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Chloro-3-ethyl-6-methyl-5-nitropyridine depends on its chemical reactivity and the nature of its interactions with other molecules. The nitro group can participate in electron-withdrawing interactions, affecting the electronic properties of the pyridine ring. This can influence the compound’s reactivity in nucleophilic substitution and reduction reactions. Additionally, the chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
- 2-Chloro-3-methyl-5-nitropyridine
- 2-Chloro-4-methyl-3-nitropyridine
- 2-Chloro-5-ethyl-6-methyl-3-nitropyridine
Uniqueness
2-Chloro-3-ethyl-6-methyl-5-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.
特性
分子式 |
C8H9ClN2O2 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
2-chloro-3-ethyl-6-methyl-5-nitropyridine |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-6-4-7(11(12)13)5(2)10-8(6)9/h4H,3H2,1-2H3 |
InChIキー |
WGIKJJHSOXBQQZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(N=C1Cl)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)
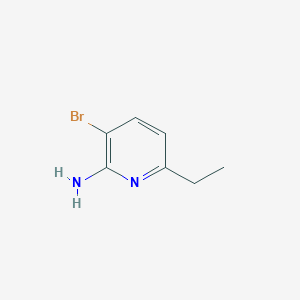
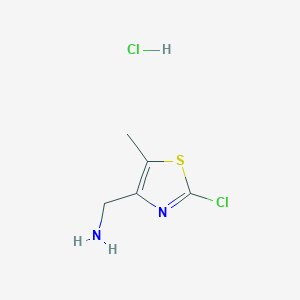
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)

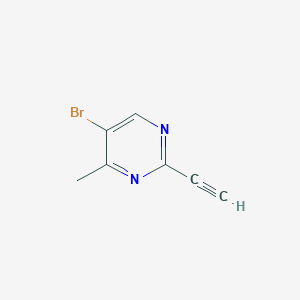
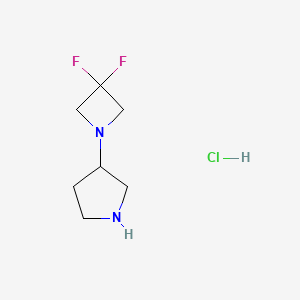
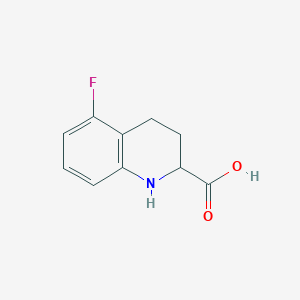
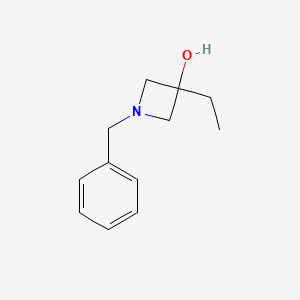

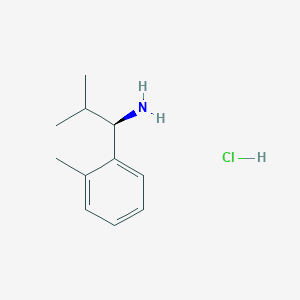
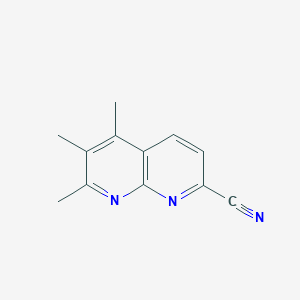
![7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11902395.png)

